An In-Depth Technical Guide to 1-Ethylquinolinium Iodide: Properties, Characterization, and Synthesis
An In-Depth Technical Guide to 1-Ethylquinolinium Iodide: Properties, Characterization, and Synthesis
Introduction: The Quinolinium Core in Modern Chemistry
Quinolinium salts represent a pivotal class of heterocyclic compounds, characterized by a fused benzene and pyridine ring system with a quaternized nitrogen atom. This structural motif imparts unique electronic and steric properties, rendering them valuable as catalysts, precursors in organic synthesis, and scaffolds in medicinal chemistry. Among these, 1-Ethylquinolinium iodide (CAS No. 634-35-5) is a notable member, frequently employed in research settings. Its utility stems from the reactivity of the quinolinium ring and the presence of the iodide counter-ion.
This guide provides a comprehensive overview of the essential physical and chemical properties of 1-Ethylquinolinium iodide. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application. We will delve into its core characteristics, provide a validated protocol for property determination, and illustrate its synthetic pathway, grounding all claims in authoritative data.
PART 1: Core Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application, dictating its handling, storage, reactivity, and suitability for various experimental conditions.
Physical Properties
The macroscopic and thermodynamic characteristics of 1-Ethylquinolinium iodide are summarized below. These properties are critical for predicting its behavior in different solvents and thermal conditions.
| Property | Value | Source(s) |
| CAS Number | 634-35-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₂IN | [1][2][3][4][5][6] |
| Molecular Weight | 285.12 g/mol | [1][2][3][4][5][6] |
| Appearance | Yellow to brown crystalline powder | [1] |
| Melting Point | 158-160 °C | [3][4][5] |
| Solubility | High solubility in polar solvents | [3] |
| IUPAC Name | 1-ethylquinolin-1-ium;iodide | [1] |
Chemical & Safety Profile
The chemical nature of 1-Ethylquinolinium iodide dictates its reactivity and stability. Understanding its hazard profile is paramount for safe laboratory practice.
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Stability and Storage: The compound is known to be hygroscopic and sensitive to light.[5][7] Therefore, it should be stored in a tightly sealed container, away from light and moisture, to prevent degradation. A cool, dry, and well-ventilated environment is recommended.
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Reactivity: As a quaternary ammonium salt, it is generally stable under normal conditions. The iodide ion can participate in nucleophilic substitution reactions. The quinolinium ring system is electron-deficient, making it susceptible to nucleophilic attack under certain conditions. It serves as a crucial precursor in various organic syntheses.[3]
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Hazard Identification: 1-Ethylquinolinium iodide is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][8] Furthermore, it may cause respiratory irritation (H335).[1][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
PART 2: Experimental Protocol - Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The following protocol details a self-validating method for the precise determination of the melting point of 1-Ethylquinolinium iodide using a modern digital apparatus.
Causality and Methodological Rationale
The choice of a slow heating rate (1-2°C/min) is crucial for ensuring that the sample and the thermometer are in thermal equilibrium, allowing for an accurate reading. A preliminary, rapid determination helps to identify the approximate melting range, saving time during the precise measurement. Using a fresh sample for each measurement is essential because some compounds may decompose or undergo polymorphic changes upon melting and re-solidifying.[9]
Step-by-Step Protocol
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Sample Preparation:
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Place a small amount of 1-Ethylquinolinium iodide onto a clean, dry watch glass.
-
Thoroughly crush the crystalline powder into a fine, uniform consistency using a spatula.
-
Take a glass capillary tube (sealed at one end) and press the open end into the powder.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 1-2 mm.[10]
-
-
Apparatus Setup (Digital Melting Point Apparatus):
-
Ensure the heating block is clean and has cooled to at least 20°C below the expected melting point (approx. 158°C).
-
Insert the prepared capillary tube into one of the sample holders in the apparatus.
-
Insert a calibrated digital thermometer into the designated port.
-
-
Approximate Melting Point Determination (Optional but Recommended):
-
Set a rapid heating rate (e.g., 10-20°C per minute).
-
Observe the sample and note the temperature at which it begins to melt. This provides a rough estimate of the melting point.
-
Allow the apparatus to cool sufficiently before proceeding.
-
-
Accurate Melting Point Determination:
-
Using a fresh capillary tube with a new sample, place it in the cooled apparatus.
-
Set the starting temperature to approximately 15-20°C below the estimated melting point.
-
Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation and Repetition:
-
Repeat the accurate determination (Step 4) at least two more times with fresh samples.
-
Consistent results across two or more measurements validate the determined melting point range.
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PART 3: Synthesis Workflow
1-Ethylquinolinium iodide is typically synthesized via a straightforward quaternization reaction, specifically an Sɴ2 reaction between the nucleophilic nitrogen of quinoline and the electrophilic carbon of an ethyl halide.
Logical Workflow: Synthesis of 1-Ethylquinolinium Iodide
The diagram below illustrates the direct synthetic route from quinoline and ethyl iodide. This reaction is a classic example of the Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt.
Caption: Synthetic pathway for 1-Ethylquinolinium iodide.
References
- Melting point determination. (n.d.). University of Calgary.
-
Quinolinium, 1-ethyl-, iodide (1:1). (2024). PubChem, National Institutes of Health. Retrieved from [Link]
- Experiment (1) determination of melting points. (2021). University of Technology, Iraq.
- Determination of Melting Point. (n.d.). Clarion University.
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
- 1-ETHYLQUINALDINIUM IODIDE. (n.d.). Chongqing Chemdad Co.
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1-Ethyl-2-methylquinolinium iodide. (2024). PubChem, National Institutes of Health. Retrieved from [Link]
- Experiment 1 - Melting Points. (n.d.). University of the Sciences in Philadelphia.
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1-ETHYLQUINALDINIUM IODIDE FOR SYNTHESIS. (n.d.). Tin Hang Technology Limited. Retrieved from [Link]
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Synthesis of [1-11C]ethyl iodide and [1-11C]propyl iodide. (2018). ResearchGate. Retrieved from [Link]
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Preparation of N-Ethyl Quinuclidinium Iodide. (n.d.). PrepChem.com. Retrieved from [Link]
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Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. (2017). Organic Syntheses Procedure. Retrieved from [Link]
- Ethyl iodide MSDS. (2005). Harper College.
- Safety Data Sheet - 1-Ethyl-1-methylpyrrolidinium iodide. (2022). Iolitec.
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